An In-depth Technical Guide to tert-Butyl Methyl Succinate (CAS: 14734-25-9)
An In-depth Technical Guide to tert-Butyl Methyl Succinate (CAS: 14734-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of tert-butyl methyl succinate, a notable ester in the field of organic chemistry. With the CAS number 14734-25-9, this compound serves as a versatile building block and intermediate in various synthetic endeavors. This document collates available physicochemical data, outlines a general synthetic approach, and explores the broader context of succinate esters in biological systems and drug discovery.
Core Properties of tert-Butyl Methyl Succinate
Tert-butyl methyl succinate is a diester of succinic acid, featuring both a methyl and a tert-butyl ester group. Its structural and chemical properties are summarized below.
Physicochemical Data
A compilation of the key physicochemical properties of tert-butyl methyl succinate is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 14734-25-9 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 85-95 °C at 20 mmHg | |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.421 | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | [3] |
Spectral Data
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¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl ester group, and a set of multiplets for the four protons of the succinate backbone.
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¹³C NMR: The spectrum would feature distinct signals for the carbonyl carbons of the ester groups, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the methyl ester, and the methylene carbons of the succinate chain.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester functional groups.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of the molecule.
Synthesis and Experimental Protocols
The primary route for the synthesis of tert-butyl methyl succinate involves the esterification of succinic acid or its derivatives. While a specific, detailed experimental protocol for this exact compound is not widely published, a general procedure based on established esterification methods can be outlined.
General Synthesis Approach: Fischer Esterification
A plausible synthetic route is the Fischer esterification of mono-methyl succinate with tert-butanol or, alternatively, the reaction of succinic anhydride with methanol followed by esterification with tert-butanol. A general workflow for such a synthesis is depicted below.
Illustrative Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Fischer esterification procedures. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Materials:
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Mono-methyl succinate
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tert-Butanol (in excess)
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Concentrated sulfuric acid (catalytic amount)
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Anhydrous sodium sulfate
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Diethyl ether or other suitable extraction solvent
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mono-methyl succinate in an excess of tert-butanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure tert-butyl methyl succinate.
Applications in Research and Drug Development
While specific applications of tert-butyl methyl succinate in drug development are not extensively documented, the broader class of succinate esters and the biological significance of succinate itself provide a strong rationale for its potential utility.
Role as a Synthetic Intermediate
Tert-butyl methyl succinate serves as a valuable intermediate in organic synthesis. The differential reactivity of the methyl and tert-butyl ester groups allows for selective transformations, making it a useful building block for more complex molecules in pharmaceutical and agrochemical research.
Biological Relevance of Succinate and Succinate Esters
Succinate is a key intermediate in the citric acid cycle (Krebs cycle) and plays a crucial role in cellular metabolism and energy production. Recent research has also identified succinate as a signaling molecule, particularly in the context of inflammation and cancer.
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Prodrugs: Succinate esters are often employed as prodrugs to improve the solubility, stability, or bioavailability of parent drug molecules. The ester linkage can be cleaved in vivo by esterases to release the active pharmaceutical ingredient.
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Enzyme Inhibition: Derivatives of succinic acid have been investigated as inhibitors of enzymes such as succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Inhibition of this enzyme can have implications for cancer and ischemic diseases.
The logical relationship between succinate's biological roles and the potential for its derivatives in drug discovery is illustrated in the following diagram.
Safety and Handling
Tert-butyl methyl succinate is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl methyl succinate is a chemical compound with well-defined physicochemical properties and potential as a synthetic intermediate. While specific, detailed experimental protocols and comprehensive spectral data are not widely available in peer-reviewed literature, its synthesis can be approached through standard esterification techniques. The biological significance of the succinate moiety suggests that its derivatives, including tert-butyl methyl succinate, may hold promise for applications in drug discovery, particularly in the development of prodrugs and enzyme inhibitors. Further research is warranted to fully explore the synthetic utility and biological activity of this compound.

